Rivulobirin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

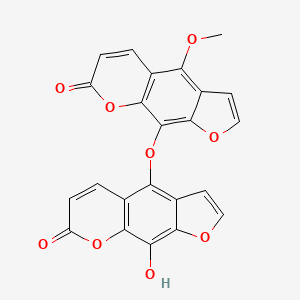

Rivulobirin B is a dicoumarin compound isolated from the underground parts of the plant Pleurospermum rivulorum . It belongs to the phenylpropanoids and coumarins class of compounds and has a molecular formula of C23H12O9 with a molecular weight of 432.34 g/mol . This compound is known for its antiviral and antibacterial properties, making it a valuable subject in medicinal research .

Applications De Recherche Scientifique

Rivulobirin B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and properties of dicoumarins.

Biology: It is studied for its potential effects on various biological pathways and its interactions with enzymes.

Mécanisme D'action

Target of Action

Rivulobirin B is a dicoumarin that can be isolated from the underground part of Pleurospermum rivulorum . .

Mode of Action

It is known that dicoumarins, the class of compounds to which this compound belongs, often function by inhibiting enzymes

Biochemical Pathways

Dicoumarins, in general, are known to interfere with various biochemical pathways, often by inhibiting key enzymes

Result of Action

It is known that dicoumarins often exert their effects by inhibiting key enzymes, which can lead to changes in cellular processes

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

Analyse Biochimique

Cellular Effects

Rivulobirin B has been found to have inhibitory effects on P-glycoprotein (P-gp) at the blood-brain barrier (BBB) under both in vitro and in vivo conditions . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rivulobirin B involves multiple steps and raw materials. Generally, its synthesis requires a series of chemical reactions, crystallization, and purification steps to obtain a higher purity product . The detailed synthetic route is not widely documented, but it typically involves the formation of coumarin structures followed by dimerization to form the dicoumarin structure of this compound.

Industrial Production Methods: This would involve optimizing reaction conditions, purification processes, and ensuring the stability of the compound during production .

Analyse Des Réactions Chimiques

Types of Reactions: Rivulobirin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can affect the carbonyl groups in the coumarin rings.

Substitution: This reaction can occur at the aromatic rings of the coumarin structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

Rivulobirin B is unique among dicoumarins due to its specific structure and bioactivity. Similar compounds include:

Rivulobirin A: Another dicoumarin with similar antiviral properties.

Rivulobirin E: A dimeric furanocoumarin with distinct structural features.

Rivulotririn C: A trimeric furanocoumarin with unique biological activities.

These compounds share some structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound in scientific research .

Activité Biologique

Rivulobirin B is a dicoumarin compound isolated from the underground parts of Pleurospermum rivulorum, a plant known for its diverse phytochemical properties. This article explores the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dicoumarin structure, which contributes to its biological activity. The compound's solubility and stability in various solvents are critical for its bioavailability and therapeutic applications.

Biological Activities

1. Antioxidant Properties:

this compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity:

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects:

The compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases.

4. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective potential of this compound. It has been observed to enhance cerebral hemodynamics and reduce necrotic processes in brain tissue during ischemic events, suggesting its utility in treating neurodegenerative conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Neuroprotective Effects in Ischemia Models

In an experimental study involving rat models of brain ischemia, this compound was administered to evaluate its neuroprotective effects. Results indicated that treatment with this compound significantly improved cerebral blood flow and reduced neuronal death compared to control groups. This study underscores the potential application of this compound in neuroprotection during ischemic events .

Case Study 2: Antimicrobial Efficacy

A series of assays were conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential role as a natural antimicrobial agent .

Propriétés

IUPAC Name |

9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUOMKFQMCEXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.